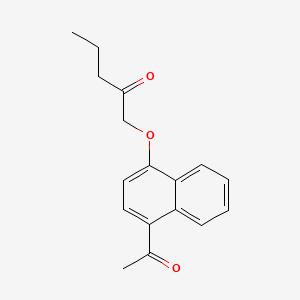

1-(4-Acetyl-1-naphthyloxy)-2-pentanone

Description

1-(4-Acetyl-1-naphthyloxy)-2-pentanone is a naphthyl-substituted ketone with the molecular formula C₁₇H₁₈O₃ and a monoisotopic mass of 270.12558 Da . Its structure comprises a pentanone backbone (a five-carbon ketone) functionalized with a 4-acetyl-naphthyloxy group at the first carbon.

Properties

CAS No. |

73663-72-6 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

1-(4-acetylnaphthalen-1-yl)oxypentan-2-one |

InChI |

InChI=1S/C17H18O3/c1-3-6-13(19)11-20-17-10-9-14(12(2)18)15-7-4-5-8-16(15)17/h4-5,7-10H,3,6,11H2,1-2H3 |

InChI Key |

JGQCGVQMLGJBHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetyl-1-naphthyloxy)-2-pentanone typically involves the following steps:

-

Formation of the Naphthyl Ether: : The initial step involves the reaction of 4-acetyl-1-naphthol with an appropriate alkyl halide under basic conditions to form the naphthyl ether. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like dimethylformamide or acetone.

-

Formation of the Pentanone Chain: : The next step involves the introduction of the pentanone chain. This can be achieved through a Friedel-Crafts acylation reaction, where the naphthyl ether is reacted with a pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 1-(4-Acetyl-1-naphthyloxy)-2-pentanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetyl-1-naphthyloxy)-2-pentanone can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The naphthyl ether linkage can undergo nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

1-(4-Acetyl-1-naphthyloxy)-2-pentanone has several scientific research applications, including:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

Biology: It may serve as a probe or ligand in biochemical studies involving naphthalene derivatives.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-1-naphthyloxy)-2-pentanone involves its interaction with molecular targets and pathways. The naphthalene ring and acetyl group may interact with specific enzymes or receptors, modulating their activity. The ether linkage and pentanone chain may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Pentanone, 1-(4-methylphenyl)- (CAS 105994-83-0)

- Structure: Features a para-methylphenyl group attached to the pentanone backbone.

- Properties : Moderate boiling point and solubility in organic solvents due to the methylphenyl group’s hydrophobicity .

- Comparison: The 4-acetyl-naphthyloxy group in 1-(4-Acetyl-1-naphthyloxy)-2-pentanone introduces greater steric hindrance and electron-withdrawing effects compared to the methylphenyl group. This likely reduces solubility in nonpolar solvents but enhances stability in polar environments.

2-Pentanone, 1-[2,4,6-trihydroxyphenyl]

- Structure: A trihydroxyphenyl substituent at the pentanone chain.

- Comparison : The hydroxyl groups in this analog increase water solubility (e.g., 7,416.6–17,751.5 mg/L for furyl analogs ), whereas the acetyl-naphthyloxy group in the target compound likely prioritizes organic-phase interactions.

Chain Length Variants

1-(4-Acetyl-1-naphthyloxy)-2-hexanone

- Structure: Extends the pentanone backbone to six carbons (hexanone).

- Key Difference: The longer alkyl chain may increase lipophilicity and alter melting/boiling points compared to the pentanone derivative. No direct data exists for the target compound, but analogous ketones like 2-pentanone (CAS 107-87-9) and methyl isobutyl ketone (CAS 108-10-1) show boiling points of 102°C and 116°C, respectively . Hexanone analogs are expected to have higher boiling points due to increased molecular weight.

Simple Ketone Derivatives

2-Pentanone (CAS 107-87-9)

Methyl Isobutyl Ketone (CAS 108-10-1)

- Structure : Branched ketone (CH₃-C(O)-CH(CH₂CH₃)₂).

- Properties : Higher boiling point (116°C ) and lower water solubility compared to linear ketones .

- Comparison: Branching improves solvent properties but reduces reactivity in condensation reactions, whereas the naphthyloxy group in 1-(4-Acetyl-1-naphthyloxy)-2-pentanone may facilitate π-π interactions in catalysis or materials science.

Heterocyclic Analog: 1-(Furan-2-yl)butan-2-one (CAS 4208-63-3)

- Structure : A furyl-substituted ketone.

- Synthesis : Prepared via Friedel-Crafts alkylation or Corey-Kim oxidation .

- Comparison : The furan ring’s electron-rich nature enhances reactivity in electrophilic substitutions, whereas the naphthyloxy group in the target compound may favor nucleophilic or photophysical applications.

Data Table: Comparative Analysis of Key Compounds

Research Implications and Gaps

- Applications : Its structural complexity suggests utility in advanced materials or pharmaceuticals, but the lack of patent or literature data highlights a research gap .

- Safety: While methyl isobutyl ketone is flagged for carcinogenicity , the toxicity profile of 1-(4-Acetyl-1-naphthyloxy)-2-pentanone remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.